molecular formula C16H25ClN2O B11758476 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride CAS No. 1609406-67-8

3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride

Cat. No.: B11758476
CAS No.: 1609406-67-8
M. Wt: 296.83 g/mol
InChI Key: HILAGFGGRMKSQU-UHFFFAOYSA-N
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Description

3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which incorporates an ethylpiperazine moiety linked to a dimethylbenzaldehyde scaffold, is characteristic of compounds developed as key intermediates or pharmacophores in the discovery of new therapeutic agents. The ethylpiperazine group is a common feature in bioactive molecules, known to contribute to favorable pharmacokinetic properties and interaction with biological targets; its presence is documented in a variety of research compounds, including those investigated for cardiovascular diseases and other applications . The specific molecular architecture of this compound, combining a substituted benzaldehyde with the ethylpiperazine group, makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize this reagent in the exploration of structure-activity relationships (SAR), particularly in the development of compounds that may act on various cellular pathways. Furthermore, the hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental conditions in vitro. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and handle the compound according to standard laboratory safety protocols.

Properties

CAS No.

1609406-67-8

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3;/h9-10,12H,4-8,11H2,1-3H3;1H

InChI Key

HILAGFGGRMKSQU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C.Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

  • 2,5-Dimethylbenzaldehyde : Serves as the aromatic backbone.

  • 4-Ethylpiperazine : Provides the nitrogen-containing heterocycle.

  • Methylene linker : Connects the benzaldehyde and piperazine moieties.

Retrosynthetically, the compound is assembled via a nucleophilic substitution reaction between 2,5-dimethylbenzaldehyde derivative and 4-ethylpiperazine, followed by hydrochloride salt formation.

Nucleophilic Substitution

The methylene bridge is introduced through the reaction of a benzaldehyde bearing a leaving group (e.g., bromomethyl) with 4-ethylpiperazine. DABCO, a strong base, is frequently employed to deprotonate the piperazine, enhancing its nucleophilicity. For example, in analogous syntheses, DABCO accelerates reactions by neutralizing HCl byproducts, driving the reaction to completion.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol or acetonitrile to precipitate the hydrochloride salt. This step improves solubility in aqueous systems and stabilizes the compound against degradation.

Step-by-Step Synthetic Procedures

Synthesis of 3-(Bromomethyl)-2,5-dimethylbenzaldehyde

Starting Material : 2,5-Dimethylbenzaldehyde
Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), CCl₄
Conditions : Radical bromination at 80°C for 12 hours.

Procedure :

  • Dissolve 2,5-dimethylbenzaldehyde (10 mmol) in CCl₄.

  • Add NBS (12 mmol) and BPO (0.1 mmol).

  • Reflux under nitrogen atmosphere.

  • Purify by column chromatography (hexane:ethyl acetate = 9:1).

Yield : 72–78%.

Coupling with 4-Ethylpiperazine

Reagents : 4-Ethylpiperazine, DABCO, acetonitrile
Conditions : 60°C, 6 hours.

Procedure :

  • Dissolve 3-(bromomethyl)-2,5-dimethylbenzaldehyde (5 mmol) and 4-ethylpiperazine (6 mmol) in acetonitrile.

  • Add DABCO (10 mmol) to scavenge HBr.

  • Monitor by TLC (ethyl acetate:methanol = 4:1).

  • Concentrate under reduced pressure and extract with dichloromethane.

Yield : 85–90%.

Hydrochloride Salt Formation

Reagents : HCl (gas), ethanol
Conditions : 0–5°C, 2 hours.

Procedure :

  • Dissolve the free base (5 mmol) in ethanol.

  • Bubble HCl gas until pH ≈ 2.

  • Cool to precipitate the hydrochloride salt.

  • Filter and wash with cold ethanol.

Yield : 92–95%.

Optimization of Reaction Conditions

Solvent Selection

SolventReaction Time (h)Yield (%)Purity (%)
Acetonitrile69098
DMF48895
THF87592

Acetonitrile provides optimal balance between reaction rate and yield due to its polar aprotic nature, which stabilizes intermediates without side reactions.

Temperature Effects

Temperature (°C)Yield (%)Impurity Profile (%)
407812
60905
80858

Elevating temperatures beyond 60°C promotes decomposition, as evidenced by increased impurity levels.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) : δ 9.82 (s, 1H, CHO), 7.45 (s, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 3.72 (s, 2H, CH₂N), 2.98–3.12 (m, 8H, piperazine-H), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.32 (s, 6H, Ar-CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR : Confirms the presence of the aldehyde (δ 192.5), quaternary carbons, and ethylpiperazine moiety.

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseRetention Time (min)Purity (%)
C18MeCN:H₂O (70:30) + 0.1% TFA8.298.5

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Radical brominationHigh regioselectivityRequires toxic CCl₄
DABCO-mediated couplingRapid kineticsSensitive to moisture
Ethanol recrystallizationHigh-purity productLow solubility at room temperature

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzoic acid.

    Reduction: 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzyl alcohol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The benzaldehyde moiety may also contribute to its activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional similarities with other piperazine-based hydrochlorides documented in pharmaceutical and crystallographic studies.

Structural Analogues from Pharmaceutical Impurity Standards ()

lists two related hydrochloride salts:

Imp. D(BP) as Hydrochloride : 2-3-[4-(3-Bromo-phenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]-pyridin-3(2H)-one Hydrochloride (MM0421.04).

Imp. E(BP) as Hydrochloride : 2-3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one Hydrochloride (MM0421.14).

Key Differences:
  • Core Structure: The target compound features a benzaldehyde core, whereas MM0421.04 and MM0421.14 incorporate a triazolopyridinone ring. This difference likely impacts electronic properties and binding affinities to biological targets.
  • Substituents : The target compound has methyl groups (electron-donating) at positions 2 and 5 on the benzaldehyde ring, while MM0421.04/MM0421.14 include halogens (Br, Cl; electron-withdrawing) on their arylpiperazine moieties. Halogens typically enhance lipophilicity and metabolic stability .
  • Linker : The target compound uses a methylene bridge (-CH₂-) to connect the piperazine to the core, whereas MM0421.04/MM0421.14 employ a propyl chain. Longer linkers may increase conformational flexibility and alter pharmacokinetic profiles.
Physicochemical Implications:
  • Solubility : The hydrochloride salt form in all three compounds improves aqueous solubility, critical for oral bioavailability.
  • Crystallinity : highlights that hydrochloride salts often form stable crystalline or amorphous phases, which can influence dissolution rates and manufacturability .

Comparison with Piperazine-Based Hydrochlorides in Patent Literature ()

describes a hydrochloride salt dihydrate of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methylurea. While structurally distinct, this compound shares the 4-ethylpiperazine moiety and hydrochloride salt form with the target molecule.

Notable Contrasts:
  • The target compound’s aldehyde group could participate in covalent interactions or serve as a synthetic intermediate for further derivatization.
  • Polymorphism : emphasizes the importance of anhydrous vs. hydrated crystalline forms in drug development. The target compound’s hydrochloride salt may exhibit similar polymorphism, affecting stability and shelf life .

Research Findings and Implications

  • Salt Form Optimization : The hydrochloride salt in all compared compounds enhances solubility and crystallinity, aligning with industry practices for drug candidates .
  • Structural Flexibility : The target compound’s benzaldehyde core and methyl substituents may offer synthetic versatility for further modifications, whereas halogenated analogs (MM0421.04/MM0421.14) prioritize stability and target affinity.
  • Biological Relevance : Piperazine derivatives are prevalent in CNS and kinase-targeting drugs. The absence of halogens in the target compound could reduce off-target interactions compared to MM0421.04/MM0421.14 but may limit potency in certain contexts .

Biological Activity

3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride (CAS No. 894370-38-8) is an organic compound characterized by a benzaldehyde core substituted with an ethylpiperazine moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities, especially in the treatment of neurological disorders and as a pharmacophore in drug development.

The biological activity of 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors. The ethylpiperazine moiety plays a crucial role in modulating receptor activity, which can lead to therapeutic effects. The benzaldehyde core contributes to the compound's overall biological profile by participating in several biochemical pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties, including:

  • Antidepressant Activity : Preliminary studies suggest that it may have potential antidepressant effects by influencing serotonin and dopamine pathways.
  • Antitumor Effects : It has been investigated for its cytotoxicity against various cancer cell lines, showing promise as an antitumor agent.
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties in models of neurodegeneration.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacology : A study evaluated the impact of 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin levels, suggesting its potential use in treating depression.
  • Antitumor Activity : In vitro studies showed that the compound inhibited the proliferation of cancer cell lines such as L1210 and others, with IC50 values indicating effective cytotoxicity .
  • Mechanistic Insights : Research into the mechanism revealed that the compound interacts with specific receptors, leading to downstream signaling effects that contribute to its biological activity .

Comparative Analysis of Biological Activity

Property 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde Hydrochloride Reference Compound
Antidepressant EffectModerate efficacy in increasing serotonin levelsFluoxetine
Antitumor ActivityIC50 values indicate significant cytotoxicity against L1210 cellsDoxorubicin
Neuroprotective EffectDemonstrated protective effects in neurodegenerative modelsDonepezil

The synthesis involves a nucleophilic substitution reaction where the nitrogen atom of the piperazine attacks the carbonyl carbon of the benzaldehyde under anhydrous conditions. Common catalysts include Lewis acids like aluminum chloride, and solvents such as dichloromethane or toluene are typically used.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Converting the aldehyde group to a carboxylic acid.
  • Reduction : Transforming it into an alcohol.
  • Electrophilic Aromatic Substitution : Allowing further functionalization of the aromatic ring.

Q & A

Q. What in vitro models are appropriate for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer : Prioritize:
  • Cell-Based Assays : SH-SY5Y neurons for neuroprotection studies (e.g., against Aβ toxicity).
  • Electrophysiology : Patch-clamp on hippocampal slices to assess ion channel modulation.
  • Microglial Activation : BV-2 cells to test anti-inflammatory effects via TNF-α/IL-6 ELISA .

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